3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-(4-ethoxyphenyl)thiophene-2-carboxamide 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-(4-ethoxyphenyl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1040655-79-5
VCID: VC11935609
InChI: InChI=1S/C25H29N3O4S2/c1-4-32-21-9-7-20(8-10-21)26-25(29)24-23(11-16-33-24)34(30,31)28-14-12-27(13-15-28)22-17-18(2)5-6-19(22)3/h5-11,16-17H,4,12-15H2,1-3H3,(H,26,29)
SMILES: CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=C(C=CC(=C4)C)C
Molecular Formula: C25H29N3O4S2
Molecular Weight: 499.6 g/mol

3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-(4-ethoxyphenyl)thiophene-2-carboxamide

CAS No.: 1040655-79-5

Cat. No.: VC11935609

Molecular Formula: C25H29N3O4S2

Molecular Weight: 499.6 g/mol

* For research use only. Not for human or veterinary use.

3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-(4-ethoxyphenyl)thiophene-2-carboxamide - 1040655-79-5

Specification

CAS No. 1040655-79-5
Molecular Formula C25H29N3O4S2
Molecular Weight 499.6 g/mol
IUPAC Name 3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-N-(4-ethoxyphenyl)thiophene-2-carboxamide
Standard InChI InChI=1S/C25H29N3O4S2/c1-4-32-21-9-7-20(8-10-21)26-25(29)24-23(11-16-33-24)34(30,31)28-14-12-27(13-15-28)22-17-18(2)5-6-19(22)3/h5-11,16-17H,4,12-15H2,1-3H3,(H,26,29)
Standard InChI Key QOVJSBJUSHFVSJ-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=C(C=CC(=C4)C)C
Canonical SMILES CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=C(C=CC(=C4)C)C

Introduction

The compound 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-(4-ethoxyphenyl)thiophene-2-carboxamide is a complex organic molecule that belongs to the class of sulfonamides and piperazine derivatives. It features a unique structure with a thiophene ring, a piperazine moiety, and a sulfonyl group, which are crucial for its potential biological activities and chemical properties.

Synthesis

The synthesis of such compounds typically involves multi-step organic reactions, including the formation of the thiophene ring, the introduction of the piperazine moiety via a sulfonyl group, and the attachment of the 4-ethoxyphenyl group to the carboxamide. Key steps may involve:

  • Reaction Conditions: Careful control of temperature, solvent choice, and reaction time is crucial for achieving high yield and purity.

  • Analytical Techniques: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used for monitoring reaction progress and characterizing intermediates.

Mechanism of Action

The mechanism of action likely involves interaction with specific biological targets such as receptors or enzymes. The structural motifs present in the compound, including the piperazine and thiophene rings, contribute to its potential biological activity.

Potential Applications

  • Pharmacological Properties: Piperazine derivatives are known for their diverse pharmacological properties, suggesting potential applications in drug design.

  • Research Needs: Further studies are needed to elucidate specific pathways and interactions at the molecular level.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightKey Features
3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-methylthiophene-2-carboxamideC25H29N3O4S2499.6 g/molThiophene ring, piperazine moiety, sulfonyl group
Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylateC22H23FN2O4S2462.6 g/molBenzothiophene ring, fluorine substitution
3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-ethyl-N-[4-(methylsulfanyl)benzyl]-1H-pyrazole-4-carboxamideC26H33N5O3S2527.7 g/molPyrazole ring, methylsulfanyl group

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